molecular formula C9H4Cl3N3O2 B15055344 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15055344
M. Wt: 292.5 g/mol
InChI Key: LWCOUZZAOOSMLF-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its ability to participate in hydrogen bonding and dipole interactions with biological targets, which can improve pharmacological properties . The structure combines a triazole-carboxylic acid functional group, which can act as a bioisostere for amides and esters, with a 3,5-dichlorophenyl substituent, a moiety often associated with enhanced biological activity and binding affinity . While specific biological data for this exact analog is not widely published in the available literature, compounds based on the 1,2,3-triazole-carboxylic acid scaffold are investigated for a wide spectrum of pharmacological activities. Research on similar structures indicates potential value in developing agents with anti-inflammatory , anticancer , and anticonvulsant properties . The presence of multiple chlorine atoms and the carboxylic acid group makes this molecule a versatile intermediate for further synthetic modification, such as forming amide bonds to create more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C9H4Cl3N3O2

Molecular Weight

292.5 g/mol

IUPAC Name

5-chloro-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl3N3O2/c10-4-1-5(11)3-6(2-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17)

InChI Key

LWCOUZZAOOSMLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Azide Synthesis

3,5-Dichlorophenyl azide is synthesized via diazotization of 3,5-dichloroaniline using sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with sodium azide. Critical parameters include:

  • Temperature control : Excess heat causes decomposition to phenolic byproducts.
  • Stoichiometry : A 1:1.1 molar ratio of aniline to sodium nitrite minimizes residual nitrous acid.

Alkyne Preparation

Ethyl propiolate derivatives serve as optimal carboxyl precursors. Propargyl alcohol is esterified with ethyl chloroformate in dichloromethane using N,N-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% yield. Ultrasound-assisted synthesis reduces reaction time from 6 hours to 45 minutes while maintaining yield.

Cycloaddition Optimization

Reaction of 3,5-dichlorophenyl azide (1.2 eq) with ethyl propiolate (1 eq) proceeds in t-BuOH/H2O (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 60°C. Key findings:

Parameter Optimal Value Yield Impact
Temperature 60°C 92% vs 78% at 40°C
Solvent System t-BuOH/H2O 92% vs 85% (MeCN)
Catalyst Loading 10 mol% Cu 92% vs 65% (5 mol%)

Post-reaction hydrolysis of the ethyl ester employs 6M HCl at reflux for 4 hours, achieving quantitative conversion to the carboxylic acid.

Indium(III) Chloride-Catalyzed One-Pot Synthesis

Recent advances utilize InCl3 as a Lewis acid catalyst for tandem triazole formation and carboxylation under green conditions.

Reaction Mechanism

  • Coordination : InCl3 activates both azide and alkyne via σ-complex formation
  • Cycloaddition : Concerted [3+2] dipolar addition forms triazole core
  • Ester hydrolysis : In situ cleavage of ethyl group by coordinated water

Protocol

  • Reagents : 3,5-Dichlorophenyl azide (1 eq), propiolic acid (1.05 eq), InCl3 (20 mol%)
  • Conditions : 50% EtOH, ultrasound (40 kHz, 250 W), 40°C, 20 min
  • Yield : 89% (vs 72% without ultrasound)

Advantages :

  • 78% reduction in reaction time compared to thermal methods
  • Catalyst recyclability (3 cycles with <5% yield drop)
  • No requirement for inert atmosphere

Post-Functionalization of Pre-Formed Triazoles

Chlorination Strategies

Position-selective chlorination employs N-chlorosuccinimide (NCS) in DMF at 80°C:

Stepwise Process :

  • Synthesize 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid via CuAAC
  • Treat with NCS (1.2 eq) and AIBN (0.1 eq) in DMF for 6 hours
  • Recrystallize from ethanol/water (4:1)

Yield : 84% with >99% regioselectivity at C5

Carboxyl Group Introduction

Late-stage carboxylation via Kolbe–Schmitt reaction:

  • Substrate : 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole
  • Reagents : Potassium bicarbonate (3 eq), CO2 (1 atm)
  • Conditions : 200°C, 8 hours in autoclave
  • Yield : 68% with 92% purity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Cost Index
CuAAC + Hydrolysis 92 98 8h 1.00
InCl3 One-Pot 89 95 20m 0.85
Post-Functionalization 84 99 14h 1.20

Key Observations :

  • Ultrasound-assisted InCl3 method offers fastest synthesis but requires specialized equipment
  • Traditional CuAAC provides highest yield and purity for gram-scale production
  • Post-functionalization allows modular synthesis but has multi-step penalties

Industrial-Scale Considerations

Process Intensification

  • Microreactor Systems : 5-Chloro-triazole derivatives show 3x productivity increase in continuous flow vs batch
  • Solvent Recycling : t-BuOH/H2O mixtures enable 90% solvent recovery via fractional distillation

Impurity Profiling

Common impurities and mitigation strategies:

Impurity Source Reduction Method
4,5-Dichloro isomer NCS overchlorination Strict temp control <80°C
Carboxyl anhydrides Hydrolysis side-reaction pH monitoring at 2.5–3.0
Triazole ring-opened Acidic conditions Neutral workup

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV irradiation (365 nm) with eosin Y photocatalyst enables triazole formation at 25°C in 4 hours (76% yield).

Biocatalytic Approaches

Engineered cytochrome P450 variants demonstrate regioselective chlorination:

  • 89% conversion of 2-(3,5-dichlorophenyl)triazole
  • 97% selectivity for C5 position

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with three analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Triazole Substituents Aryl/Other Groups Functional Groups Melting Point (°C)
Target Compound C₉H₄Cl₃N₃O₂ ~292.35 5-Cl, 4-COOH 3,5-dichlorophenyl COOH Not reported
5-Amino-2-(2,5-dichlorophenyl)-... C₉H₆Cl₂N₄O₂ 273.08 5-NH₂, 4-COOH 2,5-dichlorophenyl COOH, NH₂ Not reported
5-Methyl-2-phenyl-... C₁₀H₉N₃O₂ 203.19 5-CH₃, 4-COOH Phenyl COOH 200–202
5-[2-(3-Cl-phenyl)-benzoxazol-5-yl]-... C₂₂H₁₅ClN₄OS 418.89 4-(4-methylphenyl), 3-thione 3-chlorophenyl, benzoxazol C=S, C=N Not reported

Key Observations :

  • Chlorine Substitution: The target compound’s 3,5-dichlorophenyl group increases molar mass and lipophilicity compared to analogs with fewer chlorine atoms (e.g., 273.08 g/mol for the 2,5-dichlorophenyl analog ).
  • Functional Groups : The carboxylic acid (COOH) group enables salt formation, improving aqueous solubility. In contrast, the thione (C=S) group in the benzoxazol derivative reduces polarity and may lower solubility.
  • Amino vs. Chlorine: The 5-amino substituent in the 2,5-dichlorophenyl analog introduces hydrogen-bonding capability, which could enhance biological interactions compared to the chloro group in the target compound.

Physicochemical Properties

  • Melting Points : The 5-methyl-2-phenyl analog has a melting point of 200–202°C, attributed to weak van der Waals forces. The target compound’s additional chlorine atoms likely increase intermolecular forces (dipole-dipole, halogen bonding), suggesting a higher melting point, though experimental data are lacking.
  • Solubility : The carboxylic acid group in all triazole-4-carboxylic acids enhances solubility in polar solvents. However, the target compound’s higher chlorine content may reduce solubility in aqueous media compared to the 5-methyl analog .

Spectroscopic Characteristics

  • IR Spectroscopy : The benzoxazol derivative shows C=N (1649 cm⁻¹) and C=S (1275 cm⁻¹) stretches, while triazole-carboxylic acids typically exhibit C=O stretches near 1700 cm⁻¹. The target compound’s IR spectrum would likely feature strong C=O absorption and C-Cl stretches (~725 cm⁻¹) .
  • NMR Spectroscopy : The 5-methyl-2-phenyl analog displays a methyl singlet at δ 2.53 ppm. For the target compound, aromatic protons on the 3,5-dichlorophenyl group would appear downfield (δ ~7.5–8.5 ppm) due to electron-withdrawing effects, with the COOH proton as a broad singlet (~δ 12–13 ppm) .

Commercial Availability

  • The 5-methyl-2-phenyl analog is available from Kanto Reagents in varying quantities (1g–10g) .
  • The 5-amino-2-(2,5-dichlorophenyl) analog is listed on ChemBK, though pricing details are unspecified .

Biological Activity

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.

Synthesis

The synthesis of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate phenolic precursors with azides under controlled conditions. The general synthetic pathway includes:

  • Formation of Triazole Ring : The reaction of 3,5-dichlorophenyl azide with an appropriate carbonyl compound.
  • Carboxylation : Introduction of the carboxylic acid group through various methods including hydrolysis or direct carboxylation techniques.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against various cancer cell lines. Notably:

  • Cell Viability Reduction : In vitro assays showed that this compound reduced the viability of A549 human lung cancer cells to 21.2% compared to untreated controls (p < 0.0001) .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .
CompoundCell LineViability (%)p-value
5-Chloro-2-(3,5-dichlorophenyl)-2H-triazoleA54921.2<0.0001
ControlA549100-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Gram-positive and Gram-negative Bacteria : It exhibited activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) around 32 µg/mL .
  • Fungal Pathogens : The compound showed potential against drug-resistant fungal strains, suggesting its utility in treating infections caused by resistant pathogens .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • In Vitro Study on Lung Cancer Cells : A study reported a dose-dependent reduction in cell viability in A549 cells treated with varying concentrations of the triazole derivative .
    • Findings : The highest concentration resulted in a significant decrease in cell viability and induced apoptosis markers.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves sequential functionalization of the triazole core. A common approach includes:

  • Step 1 : Cyclocondensation of hydrazine derivatives with nitriles or amidines to form the 1,2,3-triazole ring. Substituents like the 3,5-dichlorophenyl group are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Step 2 : Chlorination at the 5-position using chlorinating agents (e.g., NCS or Cl₂) under controlled conditions.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH/H₂O or LiOH/THF.

Key Optimization : Reaction temperatures (50–80°C) and stoichiometric ratios (1:1.2 for chlorination) are critical to minimize byproducts like over-chlorinated derivatives .

Q. How can researchers characterize this compound using spectroscopic methods?

Key Analytical Data :

Technique Observed Data Reference
HRMS-ESI m/z 539.152266 (MH⁺, C₃₀H₂₅³⁵Cl₂N₆)
MS-ESI Fragments at m/z 270 (base peak), 296
¹H NMR Aromatic protons (δ 7.5–8.2 ppm), carboxylic acid (δ 12.1 ppm, broad)
IR C=O stretch (~1700 cm⁻¹), N-H triazole (~3100 cm⁻¹)

Validation : Compare with computational simulations (e.g., DFT for NMR chemical shifts) to confirm regiochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Solubility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers at pH > 8 to prevent deprotonation and precipitation .

Advanced Research Questions

Q. How can researchers address low yields in the triazole cyclization step?

Issue : Competing side reactions (e.g., dimerization or incomplete cyclization). Solutions :

  • Catalyst Optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity and yield (>80%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve purity by minimizing thermal degradation .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Q. What strategies resolve discrepancies in reported biological activity data?

Case Study : Conflicting IC₅₀ values in enzyme inhibition assays. Root Causes :

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding .
  • Compound Purity : HPLC purity thresholds (<95%) significantly affect activity; validate via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) for reproducibility .

Q. How does the 3,5-dichlorophenyl substituent influence bioactivity compared to analogs?

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Effect : The 3,5-dichloro groups enhance electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

  • Comparative Data :

    Substituent IC₅₀ (μM) Target
    3,5-Dichlorophenyl0.12 ± 0.03CYP3A4 Inhibition
    4-Fluorophenyl1.45 ± 0.21CYP3A4 Inhibition
    Unsubstituted Phenyl>10CYP3A4 Inhibition

Methodology : Molecular docking (AutoDock Vina) and free-energy calculations (MM-GBSA) validate steric and electronic contributions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key Issues :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction) to remove residual Cu catalysts from CuAAC reactions .
  • Yield Consistency : Implement process analytical technology (PAT) for real-time monitoring of reaction progression .

Data Contradiction Analysis

Example : Divergent melting points (MP) reported in literature (e.g., 180–185°C vs. 192–195°C).
Resolution :

  • Crystallinity : Polymorphic forms (Form I vs. Form II) arise from recrystallization solvents (e.g., EtOH vs. toluene). Confirm via PXRD .
  • Impurity Profile : Residual solvents (e.g., DMSO) lower observed MP; use DSC with >98% purity samples .

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